An In-depth Technical Guide to the Core Properties of Phthalocyanine Green G
An In-depth Technical Guide to the Core Properties of Phthalocyanine Green G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of Phthalocyanine (B1677752) Green G, a synthetic pigment widely utilized across various industries. The document details its chemical structure, synthesis, and physicochemical characteristics. Furthermore, it explores the broader application of the phthalocyanine molecular framework in the biomedical field, specifically in photodynamic therapy, to address the interests of drug development professionals.
Core Properties of Phthalocyanine Green G
Phthalocyanine Green G, also known by the Colour Index name Pigment Green 7, is a polychlorinated copper phthalocyanine.[1] It is a soft, intense green powder that is practically insoluble in water and most organic solvents.[1] This insolubility contributes to its excellent stability and resistance to migration in various applications.
Chemical Structure and Identification
The core structure of Phthalocyanine Green G is a copper(II) complex of a highly chlorinated phthalocyanine macrocycle. The extensive chlorination of the aromatic rings shifts the absorption spectrum of the parent copper phthalocyanine blue to a brilliant green. The degree of chlorination can vary, but commercial grades typically contain 13 to 15 chlorine atoms per molecule.[2]
Table 1: Chemical Identification of Phthalocyanine Green G
| Identifier | Value |
| IUPAC Name | Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, (SP-4-2)- |
| CAS Number | 1328-53-6 |
| Colour Index | C.I. Pigment Green 7 (74260) |
| Molecular Formula | C₃₂HCl₁₅CuN₈ to C₃₂Cl₁₆CuN₈ |
| Molecular Weight | Approximately 1092.7 to 1127.1 g/mol |
graph Phthalocyanine_Green_G_Structure { layout=neato; node [shape=circle, style=filled, label=""];// Central Copper Cu [label="Cu", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14, pos="0,0!"];
// Inner Nitrogens N1 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="-1,1!"]; N2 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="1,1!"]; N3 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="1,-1!"]; N4 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="-1,-1!"];
// Bridging Nitrogens N5 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="-2,0!"]; N6 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="0,2!"]; N7 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="2,0!"]; N8 [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12, pos="0,-2!"];
// Carbons and Chlorines (simplified representation of chlorinated benzene (B151609) rings) C1 [label="C₁-C₈\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,2!"]; C2 [label="C₉-C₁₆\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; C3 [label="C₁₇-C₂₄\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,-2!"]; C4 [label="C₂₅-C₃₂\n(Cl)ₓ", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-2!"];
// Edges edge [color="#5F6368"]; Cu -- N1; Cu -- N2; Cu -- N3; Cu -- N4; N1 -- N5; N1 -- C1; N2 -- N6; N2 -- C2; N3 -- N7; N3 -- C3; N4 -- N8; N4 -- C4; N5 -- C4; N5 -- C1; N6 -- C1; N6 -- C2; N7 -- C2; N7 -- C3; N8 -- C3; N8 -- C4; }
Caption: Chemical structure of Phthalocyanine Green G.
Physicochemical Properties
Phthalocyanine Green G is renowned for its exceptional stability. It is highly resistant to acids, alkalis, solvents, heat, and ultraviolet radiation. This remarkable durability makes it suitable for a wide range of applications where color fastness is critical.
Table 2: Physicochemical Properties of Phthalocyanine Green G
| Property | Value |
| Appearance | Bright green powder |
| Solubility | Insoluble in water and common organic solvents |
| Lightfastness | Excellent |
| Chemical Stability | High resistance to acids, alkalis, and solvents[1] |
| Thermal Stability | Stable at high temperatures |
Synthesis of Phthalocyanine Green G
Synthesis Methodology
The industrial synthesis of Phthalocyanine Green G involves the direct chlorination of copper phthalocyanine (Phthalocyanine Blue). This reaction is typically carried out in a molten salt eutectic mixture, such as aluminum chloride and sodium chloride, which acts as a solvent and catalyst.[1][3][4] Chlorine gas is bubbled through the molten mixture containing the copper phthalocyanine at elevated temperatures.
Caption: General workflow for the synthesis of Phthalocyanine Green G.
Experimental Protocol: Chlorination of Copper Phthalocyanine
The following is a generalized experimental protocol based on common industrial practices. Specific parameters may vary depending on the desired degree of chlorination and final product specifications.
-
Melt Preparation: A mixture of aluminum chloride and sodium chloride (typically in a weight ratio of approximately 5:1) is heated to about 160°C to form a molten eutectic.[3]
-
Reactant Addition: The melt is cooled to a temperature between its solidification point (around 85-105°C) and 120°C. Copper phthalocyanine powder is then rapidly introduced into the molten salt with stirring.[3]
-
Chlorination: The temperature is raised to 140-160°C, and chlorine gas is passed through the reaction mixture. The rate of chlorine addition is controlled to manage the exothermic reaction and the evolution of hydrogen chloride gas.[3] The reaction progress can be monitored by sampling the mixture and observing the color change from blue to green.[5]
-
Work-up: Once the desired degree of chlorination is achieved, the reaction mass is cooled and "drowned" in a large volume of water. This precipitates the crude Phthalocyanine Green G and dissolves the salt mixture.
-
Purification: The precipitated pigment is collected by filtration, washed extensively with water to remove residual salts and acids, and may be further treated with dilute acid and alkali to remove impurities.
-
Finishing: The washed pigment is dried and then milled to achieve the desired particle size and dispersibility for its intended application.
Spectroscopic Properties
UV-Visible Spectroscopy
The electronic absorption spectrum of Phthalocyanine Green G is characterized by two main absorption regions: the Soret band (or B-band) in the near-UV region and the Q-band in the visible region. The extensive chlorination of the phthalocyanine macrocycle causes a significant blue-shift of the Q-band compared to the parent copper phthalocyanine, resulting in its characteristic green color. Studies have identified absorption regions for Pigment Green 7 between 400-460 nm and 580-720 nm.[6]
Experimental Protocol: UV-Visible Spectroscopy
Due to its insolubility, obtaining a solution-phase UV-Vis spectrum of Phthalocyanine Green G is not feasible. Spectra are typically obtained from thin films or dispersions.
-
Sample Preparation (Dispersion): A small amount of the pigment is dispersed in a suitable medium (e.g., a transparent polymer or solvent in which it is minimally soluble but can be suspended) using sonication.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The dispersion is placed in a quartz cuvette in the sample beam path. A cuvette containing the pure dispersion medium is placed in the reference beam path to obtain a baseline correction.
-
Data Acquisition: The spectrum is scanned over the desired wavelength range (e.g., 300-800 nm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in the Phthalocyanine Green G molecule. The spectrum exhibits characteristic bands corresponding to the vibrations of the phthalocyanine macrocycle and the carbon-chlorine bonds.
Table 3: Characteristic IR Absorption Bands of Phthalocyanine Green G
| Wavenumber (cm⁻¹) | Assignment |
| ~2919 | C-H asymmetric stretching vibrations |
| 1700-500 | Stretching and bending vibrations of the aromatic ring system |
| ~949 | Out-of-plane bending modes of N-Cu and C-Cl bonds[6] |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation (KBr Pellet): A few milligrams of the dry pigment are mixed with anhydrous potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the spectrum is acquired.
Application of the Phthalocyanine Scaffold in Photodynamic Therapy (PDT)
While Phthalocyanine Green G is a chemically inert pigment, the broader class of phthalocyanine compounds has garnered significant interest in the field of drug development as photosensitizers for photodynamic therapy (PDT).[7] It is important to distinguish that the phthalocyanines used in PDT are typically functionalized derivatives designed for specific photophysical and biological properties, and not the inert Pigment Green 7.
Mechanism of Action in PDT
PDT is a therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to induce cell death.[7] Phthalocyanine-based photosensitizers are advantageous due to their strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of light.[8]
The mechanism of action involves the following steps:
-
Photoexcitation: The phthalocyanine photosensitizer absorbs light, transitioning from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state.
-
Energy Transfer (Type II Reaction): The triplet-state photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[9]
-
Electron Transfer (Type I Reaction): Alternatively, the triplet-state photosensitizer can react with biomolecules to produce other reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals.[7]
-
Cellular Damage and Apoptosis: The generated ROS are highly cytotoxic and cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This damage can trigger programmed cell death, or apoptosis.[7][10]
Caption: Mechanism of action of phthalocyanine photosensitizers in PDT.
Cellular Uptake and Signaling Pathways
The efficacy of a phthalocyanine photosensitizer is dependent on its ability to be taken up by target cells. The cellular uptake mechanism can vary depending on the specific chemical modifications of the phthalocyanine derivative. Hydrophobic photosensitizers tend to accumulate in cellular membranes, such as the mitochondria and endoplasmic reticulum.[7] The subcellular localization of the photosensitizer is a critical determinant of the subsequent cell death pathway.[11]
PDT-induced cellular damage triggers a cascade of signaling events that can lead to apoptosis through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: Photosensitizers localized in the mitochondria can cause direct damage to mitochondrial components, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in apoptosis.[10][12][13]
-
Extrinsic (Death Receptor) Pathway: PDT can also induce the expression of death ligands (e.g., FasL) on the cell surface, which bind to their corresponding death receptors, activating another caspase cascade (initiator caspase-8) that also leads to apoptosis.[12]
These pathways highlight the complex cellular response to the oxidative stress induced by phthalocyanine-mediated photodynamic therapy.
References
- 1. dhanveenpigments.com [dhanveenpigments.com]
- 2. US4236933A - Process for phthalocyanine green pigment - Google Patents [patents.google.com]
- 3. US4067881A - Manufacture of polychloro-copper phthalocyanines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Targeting Phthalocyanine Photosensitizer for Improving Antitumor Photocytotoxicity | PLOS One [journals.plos.org]
- 9. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
